S-(-)-Lisuride

Description

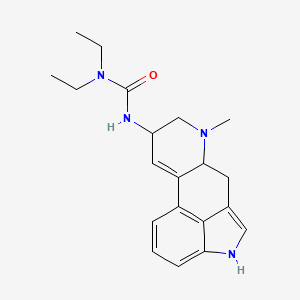

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRGVLQUQGGVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860218 | |

| Record name | N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860177-23-7 | |

| Record name | N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Stereochemical Control of S Lisuride

Strategies for Total Synthesis of S-(-)-Lisuride

The total synthesis of this compound, like other ergoline (B1233604) alkaloids, hinges on the effective construction of its core tetracyclic ergoline skeleton. Most synthetic strategies are adapted from the well-established routes developed for lysergic acid, a closely related natural product and key precursor for many ergoline derivatives. mdpi.com These strategies primarily focus on the sequential or convergent assembly of the four rings (A, B, C, and D).

Initial approaches, pioneered by scientists like Woodward, often began with a pre-existing indole (B1671886) derivative, which forms the A and B rings of the final structure. mdpi.comnih.gov Subsequent steps would then focus on constructing the C and D rings. Modern synthetic strategies have introduced more convergent and efficient methods. Key reactions frequently employed in the construction of the ergoline framework include:

Palladium-catalyzed reactions: Intramolecular Heck reactions are a powerful tool for forming the C ring and establishing the C9-C10 double bond characteristic of the lysergol (B1675761) family. researchgate.netresearchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): This reaction is often used to form the D ring of the ergoline structure. researchgate.net

Fischer Indolization: A classic method used in earlier syntheses to construct the indole ring system (rings A and B). chemrxiv.org

Aldol (B89426) Condensation: Utilized to build key carbon-carbon bonds necessary for ring formation. jst.go.jp

Recent advancements have focused on novel C-C bond-forming strategies to prepare the ergoline core, such as bridging the B- and D-ring systems in the later stages of the synthesis. nih.gov These approaches offer flexibility and may allow for the synthesis of novel analogues. nih.govsci-hub.se

The table below summarizes some notable strategies developed for the synthesis of the related lysergic acid, the principles of which are applicable to the synthesis of the this compound ergoline core.

Table 1: Key Strategies for Ergoline Skeleton Synthesis

| Synthetic Strategy/Method | Key Reactions & Features | Reference(s) |

|---|---|---|

| Woodward Synthesis | Started from an indole-3-propionic acid derivative. Involved construction of a tricyclic ketone intermediate, followed by cyclization to form the tetracyclic system. | mdpi.comnih.gov |

| Ramage Synthesis | Utilized a different approach to the tricyclic ketone intermediate. | nih.gov |

| Fukuyama Synthesis | Employs an Evans aldol reaction for stereocontrol, followed by ring-closing metathesis and an intramolecular Heck reaction to form the C and D rings. | researchgate.net |

| Heck Coupling Methods | Focuses on intramolecular Heck reactions as a key step to close the C-ring and form the C9-C10 double bond. | researchgate.netresearchgate.net |

| Dearomative Strategy | A concise approach involving the coupling, dearomatization, and cyclization of simple aromatic precursors like halopyridine and haloindole derivatives. | chemrxiv.org |

Enantioselective Synthesis Methodologies

Achieving the correct absolute stereochemistry at the chiral centers (C-5 and C-8) is paramount for the biological function of this compound. Enantioselective synthesis, also known as asymmetric synthesis, is employed to produce the desired S-(-)-enantiomer in high purity over its inactive or differently active isomers. wikipedia.org This control is achieved through several primary approaches. numberanalytics.comfiveable.me

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product as the starting material. For ergoline alkaloids, L-tryptophan is a common chiral starting block, as it already contains the indole nucleus and a chiral center that can be used to direct the stereochemistry of subsequent transformations. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to the substrate to guide the stereochemical outcome of a reaction. The Evans oxazolidinone auxiliary, for example, can be used in aldol reactions to create new stereocenters with high predictability. researchgate.netnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. numberanalytics.com Asymmetric hydrogenation and palladium-catalyzed asymmetric allylation are examples where chiral ligands on a metal catalyst create a chiral environment that favors the formation of one enantiomer over the other. thieme-connect.de

Diastereoselective Reactions: When a molecule already contains a chiral center, new stereocenters can often be introduced with a specific configuration relative to the existing one. Synthetic strategies often leverage this principle to set the stereochemistry of multiple centers in a controlled sequence. youtube.com

The influence of the C-8 stereocenter is particularly critical for the pharmacological profile of ergoline derivatives. researchgate.net The methodologies used must therefore ensure precise control over the configuration at this position.

Table 2: Methodologies for Stereochemical Control

| Methodology | Description | Example Application | Reference(s) |

|---|---|---|---|

| Chiral Auxiliary | A removable chiral group directs the stereoselective formation of a new chiral center. | Evans aldol reaction using a chiral oxazolidinone to set allylic stereocenters. | researchgate.netnumberanalytics.com |

| Chiral Catalyst | A chiral catalyst creates an asymmetric environment, lowering the activation energy for the formation of one enantiomer. | Pd-catalyzed asymmetric N-allylation using a C2-symmetric diphosphine ligand. | thieme-connect.de |

| Chiral Pool Synthesis | Utilizes a naturally occurring enantiopure compound as the starting material. | Using L-tryptophan to provide the indole core and an initial stereocenter. | mdpi.com |

| Substrate Control | An existing stereocenter in the substrate molecule directs the formation of subsequent stereocenters. | Formation of the ergoline framework where existing ring conformations influence the approach of reagents. | youtube.com |

Stereochemical Purity and Isomeric Characterization Techniques

After synthesis, it is crucial to verify the stereochemical purity of this compound and quantify the presence of any undesired isomers, such as the L-(+)-enantiomer. Several analytical techniques are employed for this purpose.

Capillary Zone Electrophoresis (CZE): CZE has proven to be a highly effective method for the separation of lisuride (B125695) enantiomers. A specific CZE method was developed that can detect the undesirable L-lisuride enantiomer at levels as low as 0.02%. researchgate.net This high sensitivity is achieved by optimizing the background electrolyte (BGE) and using a chiral selector. Cyclodextrins, particularly gamma-cyclodextrin (B1674603) (γ-CD), are used as BGE modifiers to create a chiral environment that allows for the differential migration of the enantiomers. researchgate.net

Table 3: Optimized CZE Method for Lisuride Enantiomer Separation

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | Separation of charged molecules in a capillary. | researchgate.net |

| Chiral Selector | Gamma-cyclodextrin (γ-CD) | Forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities. | researchgate.net |

| Electrolyte | Acidic Buffer | To ensure the analytes are protonated and carry a positive charge for migration in the electric field. | researchgate.net |

| Detection Limit | 0.02% of L-lisuride | Allows for highly sensitive quantification of the enantiomeric impurity. | researchgate.net |

| Precision | 2.0% at 5 mg/L | Demonstrates the reproducibility of the method. | researchgate.net |

| Accuracy | 101 ± 4% at 5 mg/L | Shows the method's ability to correctly quantify the analyte. | researchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another cornerstone technique for separating enantiomers. uma.es This method relies on a chiral stationary phase (CSP), which contains a chiral selector immobilized on the support material (e.g., silica (B1680970) gel). researchgate.net The enantiomers of the analyte interact differently with the CSP, forming temporary diastereomeric complexes with different stabilities, which results in different retention times and thus separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most widely used and effective for a broad range of chiral compounds. scielo.org.mxscholarsresearchlibrary.com

Other analytical methods used in conjunction with separation techniques include:

Polarimetry: Measures the rotation of plane-polarized light caused by a chiral compound. This compound will rotate light in a specific direction (levorotatory, or "-"), and the magnitude of rotation is proportional to its concentration and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. uma.es

Molecular Pharmacology and Receptor Binding Profile of S Lisuride

Dopamine (B1211576) Receptor Subtype Affinities and Selectivity

S-(-)-Lisuride demonstrates significant interactions with both D1-like and D2-like dopamine receptor families.

D1-like Receptor Interactions (D1, D5)

This compound displays a lower affinity for the D1-like receptor family, which includes the D1 and D5 subtypes, compared to its affinity for the D2-like family. wikipedia.orgnsj.org.sa Some studies characterize its interaction with D1 receptors as that of a mild or partial antagonist. nsj.org.sacambridge.org Specifically, research has reported low-nanomolar affinity for the dopamine D1 and D5 receptors. wikipedia.org One study noted a Ki value of 35.4 nM for lisuride (B125695) at D1 receptors. nih.gov

D2-like Receptor Interactions (D2, D3, D4)

This compound exhibits a high affinity for the D2-like receptor family, encompassing the D2, D3, and D4 subtypes. wikipedia.orgmdpi.com This high affinity is considered a cornerstone of its clinical efficacy in conditions such as Parkinson's disease. wikipedia.orgnih.gov

Lisuride is a potent agonist at D2 receptors, with reported Ki values of 0.61 nM and 0.95 nM in human striatum. nih.gov Other studies have reported Ki values of 2.0 nM and a pKi of 9.3 for the D2 receptor. nih.govguidetopharmacology.org It has been shown to be a partial agonist at the D2L receptor subtype. nih.gov The potency of lisuride at the human D2 receptor is notably high, with a threshold concentration of 10 pM. researchgate.net

The affinity of this compound for the D3 receptor is also in the sub-nanomolar to low-nanomolar range. wikipedia.orgmdpi.com Studies have reported Ki values of 1.08 nM and 1.7 nM, and a pKi of 9.6. nih.govguidetopharmacology.org Some research suggests that lisuride has a higher affinity for D3 receptors than for D2 receptors. mdpi.com

For the D4 receptor, this compound demonstrates low-nanomolar affinity. wikipedia.org

| Receptor Subtype | Binding Affinity (K_i) | pK_i | Notes |

| D1 | 35.4 nM nih.gov | Mild/partial antagonist activity reported. nsj.org.sacambridge.org | |

| D2 | 0.61 nM nih.gov, 0.95 nM nih.gov, 2.0 nM nih.gov | 9.3 guidetopharmacology.org | Potent partial agonist. nih.govresearchgate.net |

| D3 | 1.08 nM nih.gov, 1.7 nM guidetopharmacology.org | 9.6 guidetopharmacology.org | High affinity, potentially higher than for D2. mdpi.com |

| D4 | Low-nanomolar affinity wikipedia.org | ||

| D5 | Low-nanomolar affinity wikipedia.org |

Ligand Binding Kinetics at Dopamine Receptors

The interaction of this compound with dopamine receptors is dynamic. At D2-like receptors, it acts as an agonist. drugbank.comnih.gov Blockade of D1-like and D2-like receptor activities with selective antagonists has been shown to not unmask psychedelic-like effects, suggesting the dopaminergic actions of lisuride are distinct from its serotonergic effects. acs.orgnih.gov

Serotonin (B10506) Receptor Subtype Affinities and Selectivity

This compound's interaction with the serotonin system is complex, demonstrating high affinity for multiple receptor subtypes across different families. wikipedia.orgdrugbank.comnih.gov

5-HT1 Receptor Family Interactions (5-HT1A, 5-HT1B, 5-HT1D)

This compound is a potent agonist at the 5-HT1A receptor. wikipedia.orgacs.org It displays high affinity for this receptor, with reported Ki values of 0.4 nM and 0.5 nM. nih.govguidetopharmacology.org Studies have also reported pKi values of 9.4 and 9.8. guidetopharmacology.org This potent 5-HT1A agonism is thought to contribute to its non-psychedelic profile by potentially counteracting the effects of 5-HT2A receptor activation. acs.org

For the 5-HT1B receptor, this compound acts as a full agonist. wikipedia.orgnih.gov It has a reported pIC50 of 8.0. guidetopharmacology.org

This compound also demonstrates high, sub-nanomolar affinity for the 5-HT1D receptor, where it functions as a full or near-full agonist. wikipedia.org A pKd value of 8.0 has been reported for its binding to the pig 5-HT1D receptor. guidetopharmacology.org

| Receptor Subtype | Binding Affinity (K_i / pK_i / pIC50 / pK_d) | Functional Activity |

| 5-HT1A | K_i: 0.4 nM guidetopharmacology.org, 0.5 nM nih.gov / pK_i: 9.4 guidetopharmacology.org, 9.8 guidetopharmacology.org | Potent agonist wikipedia.orgacs.org |

| 5-HT1B | pIC50: 8.0 guidetopharmacology.org | Full agonist wikipedia.orgnih.gov |

| 5-HT1D | pK_d: 8.0 guidetopharmacology.org | Full/near-full agonist wikipedia.org |

5-HT2 Receptor Family Interactions (5-HT2A, 5-HT2B, 5-HT2C)

The interaction of this compound with the 5-HT2 receptor family is particularly noteworthy due to its structural similarity to the classic psychedelic LSD. nih.gov

At the 5-HT2A receptor, this compound is a partial agonist. wikipedia.orgdrugbank.com It binds with high affinity, with reported Ki values in the low nanomolar range (2-6 nM), and pKi values of 8.6 and 9.06. guidetopharmacology.orgacs.org Despite being a 5-HT2A agonist, lisuride does not typically produce hallucinogenic effects, a characteristic attributed to its biased agonism, favoring G protein signaling over β-arrestin pathways, and its potent 5-HT1A agonism. acs.orgnih.gov

This compound acts as a silent antagonist at the 5-HT2B receptor. wikipedia.orgresearchgate.net This is a key difference from other ergoline (B1233604) derivatives like pergolide (B1684310) and cabergoline, and it is believed to be the reason for its lack of association with cardiac valvulopathy. wikipedia.orgresearchgate.net It binds to this receptor with high affinity, with reported Ki values of 1.1 nM and 3.24 nM, and a pKi of 8.9. guidetopharmacology.org

At the 5-HT2C receptor, this compound is a partial agonist. wikipedia.orgdrugbank.com It has been reported to be an efficacious agonist at this receptor. acs.org Binding studies have shown a pKd of 4.3 for the piglet choroid plexus receptor. guidetopharmacology.org

| Receptor Subtype | Binding Affinity (K_i / pK_i / pK_d) | Functional Activity |

| 5-HT2A | K_i: 2-6 nM acs.org, 0.87 nM guidetopharmacology.org / pK_i: 8.6 guidetopharmacology.org, 9.06 guidetopharmacology.org | Partial agonist wikipedia.orgdrugbank.com |

| 5-HT2B | K_i: 1.1 nM guidetopharmacology.org, 3.24 nM guidetopharmacology.org / pK_i: 8.9 guidetopharmacology.org | Silent antagonist wikipedia.orgresearchgate.net |

| 5-HT2C | pK_d: 4.3 guidetopharmacology.org | Partial agonist wikipedia.orgdrugbank.com, Efficacious agonist acs.org |

Other Serotonin Receptor Subtype Affinities (e.g., 5-HT5A)

Beyond the well-characterized interactions with 5-HT1 and 5-HT2 receptor families, this compound demonstrates affinity for other serotonin receptor subtypes, notably the 5-HT5A receptor. auctoresonline.org The human 5-HT5A receptor, while less understood than other serotonin receptors, is primarily located in brain regions associated with learning and memory. bmbreports.org Structural and pharmacological studies have identified lisuride as a partial agonist at the human 5-HT5A receptor. auctoresonline.orgbmbreports.orgwikipedia.org The interaction of lisuride with the 5-HT5A receptor involves weaker interactions with transmembrane helices TM3 and TM6 compared to full agonists. auctoresonline.org The development of selective ligands for the 5-HT5A receptor has been challenging, with ergoline derivatives like lisuride being among the compounds with the highest affinity. nih.gov

Adrenergic Receptor Subtype Affinities and Selectivity

This compound exhibits a complex interaction profile with adrenergic receptors, binding to both α1 and α2 subtypes. wikipedia.orgnih.gov This broad activity across adrenergic receptors contributes to its classification as a pharmacologically non-selective or "dirty drug". wikipedia.org

This compound displays low-nanomolar affinity for α1-adrenergic receptor subtypes (α1A, α1B, and α1D). wikipedia.org It functions as a silent antagonist at these receptors. wikipedia.org The α1-adrenergic receptors are G-protein coupled receptors involved in regulating the sympathetic nervous system by binding norepinephrine (B1679862) and epinephrine. frontiersin.org There are three distinct α1-adrenergic receptor subtypes: α1A, α1B, and α1D, which are involved in various aspects of neurotransmission and cognition. frontiersin.org

This compound demonstrates sub-nanomolar affinity for all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C), where it acts as a silent antagonist. wikipedia.org The α2-adrenergic receptors are G-protein coupled receptors linked to the Gi heterotrimeric G-protein and are activated by catecholamines like norepinephrine and epinephrine. wikipedia.org These receptors are located in both the central and peripheral nervous systems and are involved in functions such as pain perception, sedation, and blood pressure regulation. guidetopharmacology.orgnih.gov Lisuride is among several anti-Parkinsonian drugs that show high potency in competing for α2-adrenoceptor binding. guidetopharmacology.org

Histamine (B1213489) H1 Receptor Interactions

This compound interacts with the histamine H1 receptor, displaying low-nanomolar affinity. wikipedia.orgguidetopharmacology.org It has been characterized as a partial agonist at the H1 receptor. wikipedia.org Research comparing the stereoisomers of lisuride revealed that the 8S-lisuride (this compound) enantiomer is significantly more potent at histamine H1 receptors than its 8R-lisuride counterpart. nih.gov Specifically, this compound acts as a potent partial agonist at guinea pig H1 receptors and a silent antagonist at human H1 receptors in GTPase studies. nih.gov This interaction with H1 receptors may be clinically relevant, as these receptors are known to modulate dopaminergic transmission in the brain. nih.gov

Other Receptor Target Characterization (e.g., TrkB)

Recent research has identified a novel and significant target for lisuride: the Tropomyosin receptor kinase B (TrkB), which is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). researchgate.netnih.gov Psychedelics, including the structurally similar lysergic acid diethylamide (LSD), have been shown to directly bind to TrkB. researchgate.netnih.gov This binding is believed to mediate the neuroplasticity-promoting and antidepressant-like effects of these compounds. researchgate.netnih.gov Computational studies investigating the binding interactions of lysergol (B1675761) derivatives have included TrkB receptors as a target of interest. utupub.fi The interaction of antidepressants and psychedelics with TrkB has been localized to the transmembrane domain of TrkB dimers. researchgate.net

Interactive Data Tables

Table 1: this compound Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Binding Affinity (Ki in nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT5A | Data not consistently available | Partial Agonist wikipedia.org |

| Adrenergic Receptors | ||

| α1A-Adrenergic | Low-nanomolar wikipedia.org | Silent Antagonist wikipedia.org |

| α1B-Adrenergic | Low-nanomolar wikipedia.org | Silent Antagonist wikipedia.org |

| α1D-Adrenergic | Low-nanomolar wikipedia.org | Silent Antagonist wikipedia.org |

| α2A-Adrenergic | Sub-nanomolar wikipedia.org | Silent Antagonist wikipedia.org |

| α2B-Adrenergic | Sub-nanomolar wikipedia.org | Silent Antagonist wikipedia.org |

| α2C-Adrenergic | Sub-nanomolar wikipedia.org | Silent Antagonist wikipedia.org |

| Histamine Receptors | ||

| H1 | 19 guidetopharmacology.org | Partial Agonist wikipedia.org |

| Other Receptors | ||

| TrkB | High affinity researchgate.net | Positive Allosteric Modulator |

Intracellular Signal Transduction and Biased Agonism of S Lisuride

G Protein-Coupled Receptor (GPCR) Signaling Pathways

S-(-)-Lisuride interacts with various GPCRs, leading to the activation and modulation of several key signaling pathways.

Gq/11-mediated Signaling Activation (e.g., PLC, IP3, DAG)

Both this compound and LSD bind with high affinity to serotonin (B10506) 5-HT2A receptors and can signal through the Gαq pathway. nih.govnih.gov This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netresearchgate.net IP3 mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). researchgate.netresearchgate.net

However, studies have revealed significant differences in the magnitude of Gq/11-mediated signaling between this compound and hallucinogenic agonists. For instance, when compared to the hallucinogen 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), this compound induces a strikingly lower magnitude of signaling through the Gq pathway. researchgate.net This includes lower levels of phosphorylated PLC, PKC, and other downstream effectors, as well as reduced production of IP3 and DAG. researchgate.net Similarly, while LSD is an efficacious agonist for Gαq signaling at 5-HT2A receptors, this compound demonstrates weaker partial agonism in miniGαq recruitment assays. nih.govacs.org This suggests that while this compound can activate the Gq/11 pathway, its efficacy is significantly lower than that of hallucinogenic compounds.

Gi/o-mediated Signaling Modulation

A key distinction in the signaling profiles of this compound and hallucinogenic agonists like LSD lies in their differential engagement of the Gi/o pathway. Research indicates that hallucinogens selectively activate Gi/o-dependent signaling both in vitro and in vivo, a characteristic not shared by non-hallucinogenic 5-HT2A receptor agonists such as this compound. nih.gov

Specifically, LSD has been shown to regulate pertussis toxin-sensitive Gi/o proteins, while this compound does not appear to activate this pathway. researchgate.netnih.gov Pretreatment with pertussis toxin, which inactivates Gi/o proteins, abolishes ERK1/2 phosphorylation induced by hallucinogens like DOI and LSD, but does not affect the responses induced by this compound. nih.gov Furthermore, the induction of early growth response genes like Egr-1 and Egr-2, a downstream effect of the Gi/o-dependent pathway, is consistently activated by hallucinogens but not by non-hallucinogenic agonists like this compound. nih.gov

Gs-mediated Signaling Analysis

Recent studies suggest that the Gs signaling pathway may also play a role in distinguishing between hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. Some research indicates that hallucinogenic agonists like DOM and 25CN-NBOH activate both Gq and Gs signaling, whereas non-hallucinogenic agonists such as this compound and TBG only activate Gq signaling. researchgate.net However, other findings report that LSD has minimal activity at Gs proteins. nih.gov Further research is needed to fully elucidate the role of Gs-mediated signaling in the pharmacological profile of this compound.

Beta-Arrestin Recruitment and Signaling Cascades

Beta-arrestins (β-arrestins) are crucial proteins involved in the regulation of GPCR signaling. nih.gov Upon agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. nih.govfrontiersin.org This recruitment can lead to the termination of G protein-mediated signaling, receptor internalization, and the initiation of distinct β-arrestin-dependent signaling cascades. frontiersin.orgbiomolther.org

This compound demonstrates a different profile of β-arrestin recruitment compared to LSD. In vitro assays show that this compound acts as a partial agonist for β-arrestin 2 recruitment at the 5-HT2A receptor, with a lower efficacy compared to LSD. nih.govacs.org Specifically, this compound displayed 52% and 45% of the maximal efficacy (Emax) of LSD and serotonin, respectively, in a β-arrestin 2 recruitment assay. nih.gov This partial agonism means that this compound can also act as an antagonist, blocking the more robust β-arrestin 2 recruitment induced by LSD. acs.org

Functional Selectivity (Biased Agonism) at 5-HT2A Receptors

The concept of functional selectivity, or biased agonism, describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways. frontiersin.orgbiorxiv.org this compound is a prime example of a biased agonist at the 5-HT2A receptor. It is considered a G protein-biased agonist, in contrast to LSD which is described as being β-arrestin-biased at the same receptor. frontiersin.orgbiorxiv.orgnih.gov

This biased signaling profile is believed to be a key reason for the lack of psychedelic effects with this compound. nih.govfrontiersin.org The weaker activation of the Gq pathway and the lack of significant Gi/o pathway engagement, coupled with its partial agonist activity at the β-arrestin pathway, contribute to its distinct pharmacological effects compared to hallucinogenic compounds. acs.orgnih.gov

This compound vs. Lysergic Acid Diethylamide (LSD) Comparative Analysis

The comparison between this compound and LSD provides a clear illustration of biased agonism at the 5-HT2A receptor.

Gq/11 Signaling: LSD is a high-efficacy agonist for Gαq signaling. nih.govacs.org In contrast, this compound shows weak partial agonism in miniGαq recruitment assays and its efficacy in activating the Gq pathway is significantly lower. nih.govacs.org

Gi/o Signaling: LSD activates Gi/o-dependent signaling pathways, a feature not observed with this compound. nih.gov

Beta-Arrestin 2 Recruitment: LSD demonstrates high efficacy and potency in recruiting β-arrestin 2. nih.govacs.org this compound, on the other hand, exhibits partial efficacy for β-arrestin 2 recruitment and can antagonize the effects of LSD at this pathway. nih.govacs.org

Table 1: Comparative In Vitro Efficacy of this compound and LSD at the 5-HT2A Receptor

| Signaling Pathway | This compound Efficacy | LSD Efficacy | Reference |

|---|---|---|---|

| miniGαq Recruitment | Weak partial agonist (does not achieve >70% of 5-HT Emax) | High efficacy agonist | nih.govacs.org |

| β-arrestin 2 Recruitment | Partial agonist (52% of LSD Emax, 45% of 5-HT Emax) | High efficacy agonist | nih.govacs.org |

This differential engagement of intracellular signaling pathways ultimately underlies the distinct pharmacological and behavioral profiles of these two structurally related compounds.

Implications of G-Protein Biased Signaling

This compound (henceforth Lisuride) demonstrates functional selectivity, also known as biased agonism, at the serotonin 5-HT₂A receptor (5-HT₂AR). frontiersin.org This means that while it binds to the same receptor as other agonists like lysergic acid diethylamide (LSD), it preferentially activates certain intracellular signaling pathways over others. frontiersin.org Specifically, Lisuride (B125695) is characterized as a G protein-biased agonist at the 5-HT₂AR. frontiersin.orgnih.govnih.gov Activation of the 5-HT₂AR can stimulate both G protein-mediated signaling and pathways mediated by β-arrestin (βArr). frontiersin.orgbiorxiv.org Lisuride's bias favors the G protein pathway, distinguishing it from structurally related compounds like LSD, which shows a bias towards β-arrestin signaling. frontiersin.orgnih.gov

The implications of this G protein-biased signaling are significant, particularly in explaining the different pharmacological profiles of Lisuride and LSD. nih.gov Although both are high-affinity partial agonists at the 5-HT₂AR, Lisuride is generally non-hallucinogenic at typical doses, whereas LSD is a potent psychedelic. nih.govnih.govwikipedia.org Research suggests that the hallucinogenic effects of 5-HT₂AR agonists are linked to the recruitment of β-arrestin 2, while the therapeutic effects, such as antidepressant-like activity, may be mediated primarily through G protein signaling. nih.govbiorxiv.org

Studies in mouse models provide substantial evidence for this distinction. In experiments using wild-type (WT), β-arrestin1 knockout (βArr1-KO), and β-arrestin2 knockout (βArr2-KO) mice, Lisuride was found to exert antidepressant-like responses without inducing significant hallucinogenic-like behaviors, such as head-twitch responses (HTR), which are robustly stimulated by LSD. nih.govbiorxiv.org The very low incidence of HTRs with Lisuride, even in mice lacking β-arrestins, further supports its G protein bias at the 5-HT₂AR. biorxiv.orgnih.gov These findings suggest that G protein-biased signaling at the 5-HT₂AR may offer a novel therapeutic strategy to separate the potential antidepressant and anxiolytic benefits of serotonergic compounds from their hallucinogenic effects. biorxiv.org

Further in-vitro research has quantified the differences in signaling pathways activated by Lisuride compared to other 5-HT₂AR agonists. One study systematically compared the signaling signatures evoked by Lisuride versus the hallucinogenic agonist DOI (2,5-Dimethoxy-4-iodoamphetamine). The results showed that Lisuride induced significantly lower levels of downstream signaling molecules compared to DOI, including phospho-PLC, pPKC, pERK, pCaMKII, and pCREB, as well as lower production of the second messengers IP₃ and diacylglycerol (DAG). acs.org This highlights that different ligands can produce distinct signaling signatures in terms of both magnitude and kinetics at the 5-HT₂A receptor. acs.org

Table 1: Comparative In Vitro Signaling Profile of Lisuride and LSD at the 5-HT₂A Receptor

| Ligand | Primary Signaling Bias | Efficacy for β-arrestin 2 Recruitment (Compared to LSD) | Efficacy for miniGαq Recruitment (Compared to LSD) | Associated Behavioral Effect |

|---|---|---|---|---|

| This compound | G Protein frontiersin.orgnih.gov | Partial agonist effect (52% of LSD Eₘₐₓ) acs.org | Weak partial agonist effect (15% of LSD Eₘₐₓ) acs.org | Non-hallucinogenic, antidepressant-like effects nih.govbiorxiv.org |

| LSD | β-Arrestin frontiersin.orgnih.govnih.gov | High efficacy acs.org | High efficacy acs.org | Hallucinogenic nih.govwikipedia.org |

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Modulation

The Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and apoptosis. nih.govfrontiersin.org Its modulation is a key area of research in neurodegenerative diseases like Parkinson's disease (PD), where it plays a role in neuroinflammation and neuronal survival. frontiersin.orgscientificarchives.com

Recent research has investigated the effects of Lisuride on the PI3K/Akt pathway, particularly in the context of neuroprotection. A study exploring the potential synergistic effects of Lisuride and the dietary flavonoid Tiliroside in a 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced rat model of PD found that their co-administration significantly modulates this pathway. researchgate.netnih.gov

In the MPTP model, which mimics the dopaminergic neurodegeneration seen in PD, a significant decrease in the ratio of phosphorylated Akt (pAkt) to total Akt (Akt) was observed, indicating impaired PI3K/Akt signaling. nih.gov However, the combined treatment with Lisuride and Tiliroside effectively counteracted this reduction, leading to a significant increase in the pAkt/Akt ratio. nih.govresearchgate.net This suggests a protective and positive influence of the co-treatment on the Akt signaling cascade. nih.gov

The activation of the PI3K/Akt pathway by the Lisuride-Tiliroside combination led to several beneficial downstream effects. These included an increase in the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and a decrease in the activity of caspase 3, a key executioner of apoptosis. researchgate.netnih.govmdpi.com Consequently, this modulation contributed to the protection of dopaminergic neurons and an improvement in motor function in the PD model rats. researchgate.net The study highlights the potential of using Lisuride in combination with other bioactive compounds to enhance its neuroprotective effects by targeting crucial cell survival pathways like PI3K/Akt. researchgate.netnih.gov

Table 2: Effects of Lisuride and Tiliroside Co-Treatment on PI3K/Akt Pathway and Related Markers in an MPTP-Induced Parkinson's Disease Model

| Treatment Group | pAkt/Akt Ratio | B-cell lymphoma 2 (Bcl-2) Level | Caspase 3 Activity | Neuroinflammatory Markers (TNF-α, IL-1) |

|---|---|---|---|---|

| MPTP Control | Significantly decreased nih.gov | Decreased | Increased | Increased |

| Lisuride + Tiliroside | Significantly increased (compared to MPTP control) nih.govresearchgate.net | Increased researchgate.netmdpi.com | Decreased researchgate.netmdpi.com | Reduced researchgate.netmdpi.com |

Preclinical Methodologies in S Lisuride Research

In Vitro Pharmacological Assay Design

In vitro assays are fundamental in determining the binding affinity and functional activity of S-(-)-Lisuride at a molecular level. These assays provide a controlled environment to study drug-receptor interactions without the complexities of a whole biological system.

Radioligand binding assays are a cornerstone in pharmacological research, utilized to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays have been instrumental in defining its receptor binding profile. Studies have demonstrated that this compound possesses a high affinity for several serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. nih.gov

Competition binding assays, a common type of radioligand assay, have been used to determine the inhibition constants (Ki) of this compound at various receptors. For instance, research has shown that this compound binds with high affinity to 5-HT1A and D2 receptors. nih.gov In studies using mouse brain tissue, this compound displayed high affinities in the low nanomolar range for both 5-HT1A and 5-HT2A receptors. nih.gov

| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Mouse Brain | 2-6 nih.gov |

| 5-HT2A | [3H]M100907 | Mouse Brain | 2-6 nih.gov |

| D2 | - | - | 2.0 nih.gov |

| D3 | - | - | 1.7 wikipedia.org |

This table summarizes the binding affinities (Ki values) of this compound for various receptor subtypes as determined by radioligand binding assays.

Beyond binding affinity, receptor functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For this compound, these assays have revealed a complex functional profile, particularly at serotonin receptors.

Functional studies in recombinant cells expressing 5-HT2A and 5-HT2C receptors have shown that this compound acts as a potent partial agonist at both receptor subtypes. critter.science Partial agonism means that it activates the receptor but elicits a submaximal response compared to a full agonist.

One common method to assess the function of G-protein coupled receptors, such as the 5-HT2A receptor, is to measure downstream signaling events. This compound has been shown to stimulate Gq/11 activation, leading to the release of intracellular calcium (calcium flux). frontiersin.organimaldiversity.org Other functional assays, such as miniGαq and β-arrestin 2 recruitment assays, have further characterized the signaling pathways activated by this compound. nih.gov These studies have indicated that this compound displays partial efficacy for both miniGαq and β-arrestin 2 recruitment at the 5-HT2A receptor. nih.gov

To understand the cellular consequences of receptor activation by this compound, researchers employ cell-based signaling pathway studies. Human Embryonic Kidney 293 (HEK293) cells are frequently used for these studies because they are easily transfected to express specific receptors of interest.

In HEK293 cells expressing the 5-HT2A receptor, this compound has been shown to stimulate signaling pathways, though to a lesser extent than other agonists like DOI (2,5-dimethoxy-4-iodoamphetamine). mdpi.com Studies in cortical neuronal cultures provide a more physiologically relevant model. In these cultures, it has been observed that this compound can activate Gq/11 signaling through the 5-HT2A receptor. mdpi.com

Research comparing the signaling signatures of this compound and the hallucinogenic 5-HT2A receptor agonist DOI in HEK293 cell lines and cortical neuronal cultures revealed distinct differences. DOI evoked a more enhanced signaling response, with higher levels of key signaling molecules such as phospho-PLC, pPKC, pERK, pCaMKII, and pCREB, as well as greater production of IP3 and DAG. mdpi.com This suggests that while both compounds act on the same receptor, they initiate different downstream signaling cascades, which may account for their different behavioral effects.

In Vivo Animal Model Selection and Design

In vivo animal models are indispensable for investigating the integrated physiological and behavioral effects of this compound. The choice of animal model is critical and depends on the specific research question being addressed.

Rodents, particularly mice and rats, are the most commonly used animal models in neuropharmacological research due to their well-characterized genetics, physiology, and behavior. A variety of behavioral paradigms in rodents have been used to evaluate the effects of this compound.

In mice, this compound has been shown to suppress the head-twitch response (HTR), a behavior considered to be a proxy for hallucinogenic-like activity in humans. nih.gov It also produces potent hypothermia and hypolocomotion. nih.gov Studies in β-arrestin knockout mice have suggested that this compound is a G protein biased agonist at the 5-HT2A receptor. frontiersin.org Furthermore, in mouse models of depression, such as the vesicular monoamine transporter 2 (VMAT2) heterozygous mouse, this compound has demonstrated antidepressant-like effects. frontiersin.org

In rats, this compound has been investigated in models of depression, where it was found to reduce immobility time in the forced swim test. nih.gov Drug discrimination studies in rats have shown that the discriminative stimulus effects of this compound are mediated by the dual activation of 5-HT1A and D2 receptor sites. nih.gov

| Animal Model | Behavioral Paradigm | Key Findings for this compound |

| Mouse | Head-Twitch Response (HTR) | Suppresses HTR nih.gov |

| Mouse | Locomotor Activity | Potently reduces motor activity and rearing nih.gov |

| Mouse | Prepulse Inhibition (PPI) | Disrupts PPI in βArr1 knockout mice frontiersin.org |

| Mouse | Models of Depression (e.g., VMAT2 heterozygotes) | Exerts antidepressant-like effects frontiersin.org |

| Rat | Forced Swim Test | Reduces immobility time nih.gov |

| Rat | Drug Discrimination | Stimulus properties mediated by 5-HT1A and D2 receptors nih.gov |

| Rat | Reserpine-induced hypothermia | Inhibits hypothermia nih.gov |

| Rat | Muricide in olfactory bulbectomized rats | Suppresses muricidal behavior nih.gov |

This table summarizes the use of rodent models in the neuropharmacological evaluation of this compound and key behavioral findings.

While rodents are valuable models, non-rodent species can offer unique advantages for studying specific behavioral phenotypes. The least shrew (Cryptotis parva) has been used in this compound research, particularly for investigating behaviors that may differ from those observed in rodents.

In contrast to the effects seen in mice, this compound has been reported to produce hyperlocomotion in the least shrew, in addition to a robust head-twitch response. nih.gov This highlights potential species differences in the behavioral effects of this compound and underscores the importance of using a variety of animal models to fully characterize a compound's pharmacological profile. The least shrew is also utilized as a model for emesis (vomiting), a complex physiological response that is not present in rodents. nih.gov This makes it a valuable model for studying the potential anti-emetic or emetic properties of compounds acting on the central nervous system.

Neurochemical Analysis Techniques in Animal Models (e.g., neurotransmitter content, turnover)

To elucidate the mechanism of action of this compound at the synaptic level, preclinical research in animal models employs sophisticated neurochemical analysis techniques. These methods are crucial for quantifying the compound's effects on the synthesis, release, and metabolism of key neurotransmitters, particularly dopamine and serotonin. The primary goals are to measure the real-time concentrations of these neurochemicals in specific brain regions and to understand their turnover rates following administration of the compound.

A principal technique utilized in this field is in vivo microdialysis. nih.govnih.gov This procedure involves the implantation of a semipermeable probe into a targeted brain region, such as the striatum, in a freely moving animal. nih.gov The probe is continuously perfused with a physiological solution, allowing for the collection of extracellular fluid containing neurotransmitters and their metabolites. This method provides dynamic information about neurochemical fluctuations over time. nih.gov

Following sample collection via microdialysis, the dialysates are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). nih.govamuzainc.comspringernature.com This highly sensitive and specific analytical method allows for the simultaneous separation and quantification of various monoamines and their metabolites from a single small-volume sample. amuzainc.comresearchgate.net The technique can accurately measure compounds such as dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), serotonin, and 5-hydroxyindoleacetic acid (5-HIAA). nih.govnih.gov The concentrations of these metabolites provide an indirect measure of neurotransmitter turnover; for instance, the ratios of DOPAC and HVA to dopamine are often used to estimate the rate of dopamine metabolism.

Research using these methodologies has provided significant insights into the neurochemical profile of this compound. For example, studies in rat models of transient global cerebral ischemia have utilized in vivo microdialysis in the striatum coupled with HPLC-EC analysis to investigate the compound's effects. nih.gov These experiments demonstrated that this compound can significantly attenuate the ischemia-induced surge in extracellular dopamine. nih.gov The analysis of dopamine and its metabolites, DOPAC and HVA, alongside the serotonin metabolite 5-HIAA, provides a comprehensive picture of the compound's modulatory effects on both dopaminergic and serotonergic systems under pathological conditions. nih.gov Such findings are critical for understanding the neuroprotective mechanisms potentially conferred by this compound. nih.gov

The table below summarizes findings from a representative preclinical study investigating the neurochemical effects of this compound.

Interactive Data Table: Neurochemical Effects of this compound in a Rat Model

| Animal Model | Brain Region | Analytical Technique | Neurotransmitter/Metabolite | Research Finding |

|---|---|---|---|---|

| Rat (4-vessel occlusion model) | Striatum | In vivo Microdialysis with HPLC-EC | Dopamine (DA) | Attenuated the ischemia-induced increase in extracellular levels. nih.gov |

| Rat (4-vessel occlusion model) | Striatum | In vivo Microdialysis with HPLC-EC | DOPAC | Levels were assayed to monitor dopamine turnover. nih.gov |

| Rat (4-vessel occlusion model) | Striatum | In vivo Microdialysis with HPLC-EC | HVA | Levels were assayed to monitor dopamine turnover. nih.gov |

Preclinical in Vitro Investigations of S Lisuride Activity

Receptor Agonist/Antagonist Efficacy Profiling in Cell Lines

S-(-)-Lisuride, an ergoline (B1233604) derivative, demonstrates a complex pharmacological profile, acting as an agonist and antagonist at various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov In vitro studies utilizing cell lines have been crucial in dissecting its efficacy at these targets.

At the serotonin 5-HT2A receptor (5-HT2A), this compound is characterized as a G protein-biased partial agonist. nih.govbiorxiv.orgnih.govfrontiersin.org This means it preferentially activates G protein-mediated signaling pathways over β-arrestin pathways. nih.govbiorxiv.org Specifically, it activates the Gαq pathway, leading to the production of inositol (B14025) phosphates and diacylglycerol, which in turn causes the release of intracellular calcium. nih.gov However, its efficacy in recruiting β-arrestin 2 is notably lower compared to other ergolines like LSD. acs.org This biased agonism is thought to be a key reason why this compound does not typically induce hallucinogenic effects, unlike LSD, despite both compounds binding to the 5-HT2A receptor. nih.govbiorxiv.orgnih.gov In fact, due to its partial agonist nature, this compound can act as an antagonist in the presence of more efficacious agonists like LSD. nih.govacs.org

This compound is also a potent agonist at the serotonin 5-HT1A receptor. nih.govacs.orgresearchgate.net This activity is significant as 5-HT1A receptor agonism is known to counteract the psychedelic effects associated with 5-HT2A receptor activation. nih.govacs.org Studies have shown that this compound's effects, such as inducing hypothermia and hypolocomotion in animal models, are mediated by its potent 5-HT1A agonism. nih.govacs.org

Regarding the serotonin 5-HT2B receptor, this compound acts as an antagonist. nih.gov However, mutations in the receptor can alter its activity, turning it into a potent partial agonist. nih.gov At the 5-HT2C receptor, both this compound and LSD have been shown to be partial agonists. acs.org

Beyond serotonin receptors, this compound also interacts with dopamine receptors, where its agonist properties are thought to contribute to its therapeutic effects in conditions like Parkinson's disease. nih.gov It also shows affinity for various other serotonin, adrenergic, and histamine (B1213489) receptors. nih.gov

Comparative In Vitro Functional Potency Studies (e.g., EC50, Emax)

Comparative in vitro studies have quantified the functional potency and efficacy of this compound at various receptors, often in comparison to the structurally related psychedelic compound, lysergic acid diethylamide (LSD). These studies typically measure parameters like EC50 (the concentration of a drug that gives a half-maximal response) and Emax (the maximum response that can be achieved with the drug).

At the 5-HT2A receptor , this compound consistently demonstrates lower efficacy (Emax) compared to both serotonin (5-HT) and LSD. acs.orgbiorxiv.org In assays measuring Gαq and β-arrestin 2 recruitment, this compound displayed partial efficacy, with Emax values ranging from 6% to 52% of that of 5-HT or LSD. acs.org One study reported that in a Gq-mediated calcium flux assay, this compound and another non-psychedelic, TBG, had the lowest efficacy of all tested drugs. biorxiv.org In contrast, LSD acts as a high-efficacy agonist for both G-protein and β-arrestin 2 recruitment. acs.org

The potency (EC50) of this compound at the 5-HT2A receptor has been reported in the nanomolar range. For instance, in recombinant cells expressing 5-HT2A receptors, this compound showed an EC50 value of 17 nM, while LSD had an EC50 of 7.2 nM. acs.org

At the 5-HT2B receptor , this compound typically acts as a competitive antagonist with an IC50 value of 25 nM. nih.gov However, in cells with a mutated L362F⁷.³⁵ receptor, this compound becomes a potent partial agonist with an EC50 of 77 nM. nih.gov

The following interactive table summarizes the in vitro functional potency and efficacy of this compound in comparison to LSD at the 5-HT2A receptor from a specific study.

| Compound | Assay | EC50 (nM) | Emax (% of LSD) | Emax (% of 5-HT) |

| This compound | miniGαq Recruitment | - | 6% | - |

| β-arrestin 2 Recruitment | - | 52% | - | |

| LSD | miniGαq Recruitment | - | 100% | - |

| β-arrestin 2 Recruitment | - | 100% | - | |

| Data derived from a study using miniGαq and β-arrestin 2 recruitment assays. acs.org |

Receptor Dimerization and Heteromerization Studies (e.g., 5-HT2A-mGlu2 receptor complex)

Preclinical in vitro research has revealed that G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor, can form complexes with other receptors, a process known as dimerization or heteromerization. A significant finding in this area is the formation of a heteromeric complex between the serotonin 5-HT2A receptor and the metabotropic glutamate (B1630785) 2 (mGlu2) receptor . acs.orgwhba1990.orgresearchgate.netcsic.es

This 5-HT2A-mGlu2 receptor complex has been identified in both heterologous expression systems and in the frontal cortex of the brain. csic.es The formation of this complex is structurally specific, requiring the transmembrane-4 segment of both the 5-HT2A and mGlu2 receptors. researchgate.net The interaction between these two receptors within the heteromer leads to a functional crosstalk that modulates their individual signaling properties. whba1990.org

Specifically, the 5-HT2A-mGlu2 heteromer influences the balance between Gq/11 and Gi/o protein signaling pathways. whba1990.org The 5-HT2A receptor is primarily coupled to Gq/11 proteins, while the mGlu2 receptor is coupled to Gi/o proteins. researchgate.net The formation of the heteromeric complex is necessary for the activation of Gq/11 proteins and the subsequent increase in intracellular calcium levels. researchgate.net The binding of a ligand to this complex can differentially modulate the coupling to these G proteins, and this differential signaling has been proposed as a predictive indicator of a drug's potential antipsychotic or pro-psychotic effects. whba1990.org

While the direct role of this compound in modulating the 5-HT2A-mGlu2 heteromer is not extensively detailed in the provided context, the existence of this complex is crucial for understanding the broader pharmacology of ligands that act at the 5-HT2A receptor. The functional consequences of 5-HT2A receptor activation, including by partial agonists like this compound, may be significantly influenced by its association with the mGlu2 receptor in specific brain regions. uniroma1.it

Preclinical in Vivo Investigations of S Lisuride Activity in Animal Models

Behavioral Phenotyping Studies

The effects of S-(-)-Lisuride on locomotor activity and stereotyped behaviors have been characterized in rodent models, revealing species-specific and dose-dependent responses. In rats, lisuride (B125695) often produces a biphasic effect on locomotor activity. nih.govfrontiersin.orgnih.govresearchgate.net Low doses tend to suppress horizontal movement, while higher doses lead to an enhancement of activity, or hyperlocomotion. nih.govfrontiersin.orgnih.govresearchgate.netacs.org In contrast, studies in mice consistently show that lisuride decreases locomotor activity across a range of doses. frontiersin.orgnih.govresearchgate.netacs.org This suppression of locomotion in mice is a notable distinction from the effects observed in rats. acs.org

In addition to general locomotion, this compound has been shown to induce stereotyped behaviors in rats, such as sniffing, licking, and biting. frontiersin.orgresearchgate.net In mice, a U-shaped dose-response curve has been observed for stereotypies, where the frequency of these behaviors initially decreases and then increases at the highest doses. frontiersin.org Rearing, an exploratory behavior, is consistently reported to be decreased by lisuride in both rats and mice. frontiersin.orgnih.govresearchgate.net

| Behavior | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| Locomotor Activity | Rats | Biphasic (low-dose suppression, high-dose enhancement) | nih.govfrontiersin.orgnih.govresearchgate.net |

| Mice | Dose-dependent decrease | frontiersin.orgnih.govresearchgate.netacs.org | |

| Stereotypy | Rats | Induction of sniffing, licking, biting | frontiersin.orgresearchgate.net |

| Mice | U-shaped dose-response | frontiersin.org | |

| Rearing | Rats & Mice | Decrease | frontiersin.orgnih.govresearchgate.net |

Drug discrimination studies are used to assess the subjective effects of psychoactive compounds. In these paradigms, this compound has shown a complex substitution pattern for other drugs. In rats and monkeys, it has been found to partially or fully substitute for lysergic acid diethylamide (LSD) and other psychedelics. wikipedia.orgwikipedia.org However, this finding has been described as a potential "false positive," as lisuride is not considered hallucinogenic in humans. wikipedia.org When a more complex, three-choice (lisuride vs. LSD vs. vehicle) paradigm is used, lisuride no longer substitutes for LSD, suggesting animals can distinguish between the subjective effects of the two compounds. wikipedia.orgwikipedia.org

Further studies in rats have shown that lisuride fully mimics the 5-HT1A agonist LY 293284, but only partially substitutes for the 5-HT2A agonists LSD and DOI. researchgate.net It fails to substitute for (+)-amphetamine. researchgate.net Antagonism studies provide further clarity: the discriminative stimulus effects of lisuride are blocked by the dopamine (B1211576) receptor antagonist haloperidol, but not by serotonin (B10506) receptor blockers like pirenperone. nih.gov This indicates that the primary mediator of lisuride's discriminative cue is the direct activation of dopamine receptors. nih.gov

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is reliably induced by classic psychedelic compounds. nih.govwikipedia.orgvcu.edu A key finding is that this compound, despite being a 5-HT2A receptor agonist, does not induce the HTR in mice or rats. nih.govvcu.edunih.gov This lack of HTR induction is a primary preclinical indicator of its non-hallucinogenic nature. wikipedia.orgnih.gov

The mechanism behind this lack of effect involves a dual action at serotonin receptors. This compound is a potent agonist at 5-HT1A receptors, and activation of this receptor is known to suppress the HTR. acs.orgwikipedia.orgnih.gov Studies have shown that lisuride actively suppresses both spontaneous HTRs and HTRs induced by LSD. acs.orgnih.gov This suppression is reversed by pretreatment with a 5-HT1A antagonist, WAY100635. acs.orgnih.gov However, even when its 5-HT1A agonist activity is blocked, lisuride still fails to induce HTRs, suggesting it also has weak partial agonist or even antagonist activity at the 5-HT2A receptor itself, which is insufficient to trigger the response. acs.orgnih.gov Interestingly, lisuride does produce HTR in the least shrew, a non-rodent species noted for its high sensitivity to 5-HT2A agonists. wikipedia.org

In assays measuring impulsive choice, such as the delay discounting task, this compound demonstrates a notable effect that contrasts sharply with classic hallucinogens. Studies in rats have found that lisuride decreases impulsive decision-making, meaning it increases the preference for a larger, delayed reward over a smaller, immediate one. researchgate.netresearchgate.netresearchgate.net This effect was observed at doses of 0.1, 0.3, and 0.5 mg/kg. researchgate.net

Investigations into the receptor mechanisms mediating this effect have revealed a primary role for the dopamine system. The impulsivity-reducing effect of lisuride was attenuated by the selective dopamine D2/D3 receptor antagonist tiapride. researchgate.netresearchgate.net In contrast, it was not blocked by the 5-HT2A antagonist ketanserin, the 5-HT1A antagonist WAY-100635, or the dopamine D4 antagonist L-745870. researchgate.netresearchgate.net This strongly suggests that the anti-impulsive action of lisuride is mediated by its agonist activity at dopamine D2/D3 receptors, rather than its effects on serotonin or D4 receptors. researchgate.net

| Antagonist | Target Receptor | Effect on Lisuride-Induced Decrease in Impulsivity | Citation |

|---|---|---|---|

| Tiapride | Dopamine D2/D3 | Attenuated the effect | researchgate.netresearchgate.net |

| Ketanserin | Serotonin 5-HT2A | No effect | researchgate.netresearchgate.net |

| WAY-100635 | Serotonin 5-HT1A | No effect | researchgate.netresearchgate.net |

| L-745870 | Dopamine D4 | No effect | researchgate.netresearchgate.net |

In addition to general locomotor activity, the effects of this compound have been assessed in paradigms that measure exploratory behavior. As noted previously, lisuride administration leads to a decrease in rearing behavior in both mice and rats in open-field and Behavioral Pattern Monitor tests. frontiersin.orgnih.govresearchgate.netdntb.gov.ua In rats, this compound was also found to decrease the number of nose-pokes in a holeboard apparatus, another measure of exploration. nih.gov These findings suggest a general reduction in exploratory drive under the influence of the compound.

Neurochemical and Neurophysiological Correlates

The behavioral effects of this compound are a direct consequence of its complex interactions with multiple neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.

Minute amounts of lisuride potently suppress the firing rate of serotonergic neurons in the dorsal raphe nucleus, an effect attributed to its powerful agonist activity at 5-HT1A autoreceptors. wikipedia.org This action likely contributes to its behavioral profile, including the suppression of the head-twitch response. acs.orgnih.gov

In the dopaminergic system, lisuride acts as a direct agonist at dopamine receptors, which mediates its discriminative stimulus properties. nih.gov Its ability to reduce impulsive decision-making is specifically linked to its agonist function at D2/D3 receptors. researchgate.netresearchgate.net Effects on dopamine neurons in the pars compacta have been described as variable. wikipedia.org Furthermore, at higher doses, lisuride can accelerate the firing of noradrenergic neurons in the locus coeruleus, which is consistent with alpha-1 adrenergic receptor antagonist activity. wikipedia.org The compound's therapeutic effects in Parkinson's disease are thought to be mediated by its dopamine receptor agonist properties. nih.gov

Neurotransmitter Release and Turnover Studies

In vivo investigations in animal models have demonstrated that this compound significantly modulates the synthesis and metabolism of key monoamine neurotransmitters, particularly dopamine and serotonin. These effects are primarily observed through the measurement of neurotransmitter metabolites, which serve as indices of turnover.

In studies conducted in rats, this compound administration leads to a marked decrease in the concentration of dopamine metabolites, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), within the striatum and other dopamine-rich brain regions. This reduction in metabolite levels is indicative of a decreased rate of dopamine turnover. The mechanism underlying this effect is attributed to the potent agonist activity of this compound at presynaptic D2 autoreceptors. Activation of these autoreceptors initiates a negative feedback loop that inhibits the synthesis and subsequent release of dopamine from nerve terminals.

Similarly, this compound influences the serotonergic system. Research has shown that the compound reduces the turnover of serotonin (5-hydroxytryptamine, 5-HT), as evidenced by decreased levels of its principal metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain areas, including the cortex and hippocampus. This effect is consistent with this compound's agonist action at presynaptic 5-HT1A autoreceptors, which, when activated, suppress the firing of serotonergic neurons and reduce the release of serotonin.

The table below summarizes the principal effects of this compound on neurotransmitter turnover in preclinical models.

| Neurotransmitter System | Key Metabolite(s) | Brain Region(s) | Observed Effect on Turnover | Postulated Mechanism |

|---|---|---|---|---|

| Dopamine | HVA, DOPAC | Striatum | Decrease | Agonism at presynaptic D2 autoreceptors |

| Serotonin (5-HT) | 5-HIAA | Cortex, Hippocampus | Decrease | Agonism at presynaptic 5-HT1A autoreceptors |

Electrophysiological Recordings of Neuronal Firing (e.g., Dorsal Raphe, Locus Coeruleus)

Electrophysiological studies using in vivo single-unit recordings have provided direct evidence of this compound's ability to modulate neuronal activity in specific brain nuclei. These investigations have focused on regions that are critical for the regulation of monoaminergic systems, such as the dorsal raphe nucleus (DRN) and the locus coeruleus (LC).

In the DRN, which contains the largest population of serotonergic neurons in the brain, this compound produces a potent and dose-dependent suppression of the spontaneous firing rate of these neurons. This inhibitory effect is a hallmark of compounds acting as agonists at the 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons. By activating these receptors, this compound hyperpolarizes the neuronal membrane, thereby reducing the frequency of action potentials.

A similar inhibitory effect has been observed in the locus coeruleus, the principal site of noradrenergic neurons in the central nervous system. This compound administration leads to a reduction in the firing rate of LC neurons. This action is primarily mediated through its agonist activity at alpha-2 adrenergic autoreceptors, which function analogously to 5-HT1A and D2 autoreceptors to provide inhibitory feedback on neuronal firing and neurotransmitter release.

| Brain Nucleus | Primary Neuron Type | Effect on Spontaneous Firing Rate | Primary Receptor Target |

|---|---|---|---|

| Dorsal Raphe Nucleus (DRN) | Serotonergic | Potent Suppression / Inhibition | 5-HT1A Autoreceptor |

| Locus Coeruleus (LC) | Noradrenergic | Suppression / Inhibition | Alpha-2 Adrenergic Autoreceptor |

Gene Expression and Protein Regulation in Brain Regions (e.g., EGR1, EGR2)

Beyond its immediate effects on neurotransmission, this compound has been shown to modulate intracellular signaling cascades that lead to changes in gene expression. The expression of immediate early genes (IEGs), such as Early Growth Response 1 (EGR1) and Early Growth Response 2 (EGR2), is often used as a marker for neuronal activation and plasticity.

Research investigating the impact of this compound on gene expression has revealed distinct patterns depending on the brain region and the specific gene. In the striatum, a region heavily involved in motor control and reward, this compound has been found to influence the expression of genes associated with dopamine receptor signaling. For instance, its interaction with D2 receptors can lead to a downstream regulation of EGR1. The specific effect, whether induction or suppression, can depend on the baseline state of the dopaminergic system and the specific neuronal populations involved (e.g., direct vs. indirect pathway neurons).

Studies have shown that the compound's profile as a partial agonist at D2 receptors results in a unique pattern of gene regulation compared to full D2 agonists or antagonists. This modulation of IEGs like EGR1 and EGR2 suggests that this compound can trigger adaptive changes in neuronal function that persist beyond the acute phase of receptor binding, potentially contributing to its long-term therapeutic effects in various models.

| Gene/Protein | Brain Region | Observed Effect | Associated Receptor System |

|---|---|---|---|

| EGR1 (Early Growth Response 1) | Striatum | Modulation (Induction/Suppression) | Dopamine D2 Receptor Signaling |

| EGR2 (Early Growth Response 2) | Striatum, Cortex | Modulation | Dopamine D2 and Serotonin Receptor Signaling |

Animal Models for Neurological Research (e.g., Neuroinflammation, Neurodegeneration)

This compound has been extensively evaluated in animal models of neurological disorders, particularly those involving neuroinflammation and neurodegeneration. These studies have highlighted activities that extend beyond its classical monoaminergic effects.

In models of neuroinflammation, such as those induced by the administration of lipopolysaccharide (LPS), this compound has demonstrated significant anti-inflammatory properties. LPS is a bacterial endotoxin (B1171834) that triggers a robust inflammatory response in the brain, characterized by the activation of microglia (the brain's resident immune cells) and the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). In these models, this compound treatment has been shown to suppress microglial activation and reduce the production of these key inflammatory mediators. This effect is thought to be mediated, in part, through its interaction with serotonin receptors expressed on microglia.

In the context of neurodegeneration, this compound has been investigated for its potential neuroprotective effects, most notably in toxin-based animal models of Parkinson's disease. In models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), which selectively destroy dopaminergic neurons in the substantia nigra, this compound has been reported to confer protection. Studies have shown that its administration can attenuate the loss of these neurons and preserve striatal dopamine levels. The mechanisms for this neuroprotection are believed to be multifactorial, involving its anti-inflammatory actions, antioxidant properties, and direct stimulation of survival-promoting signaling pathways via D2 and 5-HT receptors.

| Condition Modeled | Animal Model | Key Pathological Feature | Reported Effect of this compound |

|---|---|---|---|

| Neuroinflammation | Lipopolysaccharide (LPS) injection | Microglial activation; increased pro-inflammatory cytokines (TNF-α, IL-1β) | Suppression of microglial activation and reduction of cytokine production |

| Neurodegeneration (Parkinsonism) | MPTP-induced toxicity | Loss of dopaminergic neurons in substantia nigra | Attenuation of neuronal loss; neuroprotection |

| Neurodegeneration (Parkinsonism) | 6-OHDA-induced lesion | Degeneration of nigrostriatal dopamine pathway | Preservation of dopaminergic neurons and striatal dopamine levels |

Structure Activity Relationship Sar Studies of S Lisuride and Analogues

Elucidation of Pharmacophoric Requirements for Receptor Binding

The ergoline (B1233604) ring system is the fundamental pharmacophore of S-(-)-lisuride, responsible for its interaction with a range of biogenic amine receptors, including dopamine (B1211576), serotonin (B10506) (5-HT), and adrenergic receptors. nih.gov This structural similarity to endogenous neurotransmitters like dopamine and serotonin allows it to bind to their respective receptors. nih.gov

Key pharmacophoric elements of this compound include:

The Indole (B1671886) Moiety: The indole nitrogen (N1) and its associated aromatic ring system are crucial for binding. The N(1)-H of the indole can form a hydrogen bond with the backbone of receptor residues, such as G221 in the 5-HT2B receptor. nih.gov

The Basic Nitrogen (N6): The nitrogen atom at position 6, which is methylated in lisuride (B125695), is a key feature for interaction with aminergic G protein-coupled receptors (GPCRs).

The Diethylurea Side Chain at C8: This substituent significantly influences the compound's pharmacological properties, including its antagonist activity at certain receptors. researchgate.net

This compound exhibits high affinity for several receptor subtypes, acting as a potent agonist at some and an antagonist at others. For instance, it is a potent antagonist at the 5-HT2B receptor. nih.govresearchgate.net It also binds with high affinity to dopamine D2 receptors, contributing to its use in managing Parkinson's disease. drugbank.comnih.gov Furthermore, it demonstrates high affinity for 5-HT1A and 5-HT2A receptors. nih.govacs.org

Stereochemical Influence on Pharmacological Activity (Chirality at C8)

The stereochemistry at the C8 position of the ergoline nucleus has a profound and differentiating impact on the pharmacological activity of lisuride and its isomers. This compound possesses the (8S) configuration. researchgate.net

The orientation of the substituent at C8 is a critical determinant of whether an ergoline derivative will act as an agonist or an antagonist at certain receptors. For example, while this compound is a potent 5-HT2B receptor antagonist, its diastereomer with an (8R) configuration, would likely exhibit different, potentially agonistic, properties. nih.gov This stereochemical requirement highlights the precise three-dimensional fit necessary for receptor activation versus blockade. researchgate.net

Studies comparing this compound with its C8 epimers have shown that the S-isomers can still exhibit significant biological activity, sometimes with greater potency than their R-isomer counterparts at specific receptors. nih.gov For instance, 8S-lisuride has demonstrated agonist and antagonist properties at histamine (B1213489) and 5-HT receptors, respectively. nih.gov

Rational Design of this compound Analogues

The detailed understanding of the SAR of this compound has fueled the rational design of new analogues with modified pharmacological profiles. The goal of these efforts is often to enhance selectivity for a particular receptor subtype, to modulate the agonist/antagonist properties, or to improve pharmacokinetic characteristics. gardp.orgwikipedia.org

One approach to analogue design involves modifying the substituent at the C8 position. Replacing the diethylurea moiety with other groups can dramatically alter receptor affinity and efficacy. Another strategy focuses on modifications to the ergoline scaffold itself. For example, the development of non-ergoline dopamine agonists was driven by the desire to retain the dopaminergic activity while reducing the side effects associated with the broader receptor profile of ergoline derivatives. nih.gov

The design of non-hallucinogenic analogues of psychedelic compounds like LSD, a close structural relative of lisuride, has also provided insights into the structural features that can be modified to separate therapeutic effects from psychoactive properties. pnas.orgresearchgate.net These studies often involve subtle atomic substitutions or changes to the core ring structure. pnas.org

In Silico Modeling for SAR Prediction

Computational, or in silico, modeling has become an indispensable tool for predicting the SAR of this compound and its analogues. researchgate.net These methods allow researchers to visualize and analyze the interactions between a ligand and its receptor at the atomic level, providing insights that can guide the design of new compounds. nottingham.ac.uk

Techniques such as molecular docking are used to predict the preferred binding orientation of a ligand within a receptor's binding site. researchgate.net By comparing the docked poses of different analogues, researchers can make predictions about their relative affinities and activities. For example, docking studies of lisuride in the 5-HT2B receptor have helped to elucidate the structural basis for its antagonist activity. nih.gov

Quantitative structure-activity relationship (QSAR) models are another powerful in silico tool. wikipedia.org QSAR models are mathematical equations that relate the structural properties of a series of compounds to their biological activities. Once a reliable QSAR model has been developed, it can be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Computational Chemistry and Molecular Modeling of S Lisuride Interactions

Molecular Docking Simulations with Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openaccessjournals.com This method is crucial for understanding the binding modes of S-(-)-Lisuride with various G-protein coupled receptors (GPCRs), its primary targets.

Docking studies have been instrumental in visualizing the interaction of lisuride (B125695) within the binding pockets of several key receptors. For instance, simulations of lisuride with the serotonin (B10506) 5-HT₂B receptor have revealed specific molecular interactions. In the crystal structure of the lisuride-5-HT₂B complex, the ligand's ergoline (B1233604) scaffold settles deep within the orthosteric binding pocket (OBP). frontiersin.orgbmbreports.org Key interactions include a salt bridge and a hydrogen bond between the ligand and residue Asp135. frontiersin.org The indole (B1671886) ring of lisuride is situated in a hydrophobic pocket, where it engages in π-π stacking interactions with several phenylalanine residues (Phe217, Phe340, and Phe341) and a π-mediated hydrogen bond with Asn344. frontiersin.org

Cross-docking studies, where lisuride was docked into the beta-2 adrenergic receptor (ADRB2), have also been performed to explore potential off-target interactions or repurposing opportunities. frontiersin.org In these simulations, lisuride was shown to form a stable complex with ADRB2, establishing a salt bridge and a hydrogen bond with Asp113, mirroring the interaction seen with Asp135 in the 5-HT₂B receptor. frontiersin.orgresearchgate.net